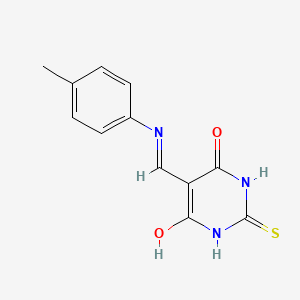

2-thioxo-5-((p-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione

Description

Properties

IUPAC Name |

6-hydroxy-5-[(4-methylphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-7-2-4-8(5-3-7)13-6-9-10(16)14-12(18)15-11(9)17/h2-6H,1H3,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTXHVQTMVIKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 2-Thioxo-5-((p-Tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione

The primary synthesis involves the condensation of 1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (2a ) with 4-methylaniline (p-toluidine) under mild conditions. This method, adapted from Patel et al. (2020), leverages the nucleophilic reactivity of the amine to form a Schiff base at the C5 position of the thiobarbituric acid scaffold.

General Procedure for Condensation Reactions

A solution of 2a (1.0 equiv) and 4-methylaniline (1.0 equiv) in methanol (10 mL) is stirred at room temperature for 10–120 minutes. The reaction progress is monitored by thin-layer chromatography (TLC; 20% ethyl acetate/n-hexane). Upon completion, the solvent is evaporated under reduced pressure, yielding the product as a crystalline solid. Purification is typically unnecessary due to high reaction efficiency, with yields exceeding 80%.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the electrophilic C5 carbonyl carbon of 2a , followed by dehydration to form the methyleneimine linkage. The thiobarbituric acid core’s electron-deficient nature facilitates this condensation, while the ethyl groups at N1 and N3 enhance solubility in polar aprotic solvents.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Methanol is preferred for its ability to solubilize both 2a and aromatic amines while minimizing side reactions. Room-temperature conditions suppress undesired polymerization or over-alkylation, ensuring regioselective enamine formation. Comparative studies in ethanol or acetonitrile show reduced yields (65–75%) due to incomplete solubility or slower kinetics.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy :

- NH Stretch : 3420 cm⁻¹ (broad, enamine NH).

- C=O Stretches : 1670 cm⁻¹ (thiobarbituric acid carbonyl) and 1624 cm⁻¹ (conjugated enamine).

- C=S Stretch : 1213 cm⁻¹.

1H Nuclear Magnetic Resonance (NMR) (CDCl₃, 400 MHz):

- δ 10.60 (br s, 1H, NH),

- δ 8.23 (d, J = 14.8 Hz, 1H, CH=),

- δ 7.21–7.49 (m, 4H, aromatic H),

- δ 4.50 (q, 4H, NCH₂CH₃),

- δ 2.50 (s, 3H, Ar-CH₃),

- δ 1.25 (t, 6H, NCH₂CH₃).

13C NMR (CDCl₃, 100.6 MHz):

- δ 179.1 (C=S),

- δ 163.0, 161.2 (C=O),

- δ 137.6 (aromatic C),

- δ 93.0 (CH=),

- δ 42.3–47.1 (NCH₂),

- δ 21.7 (Ar-CH₃),

- δ 12.4–12.5 (NCH₂CH₃).

Liquid Chromatography-Mass Spectrometry (LC/MS) :

Comparative Analysis of Analogous Derivatives

The synthesis’s generality is demonstrated by substituting 4-methylaniline with other amines:

| Amine | Product Yield (%) | Reaction Time (min) | Reference |

|---|---|---|---|

| 4-Methylaniline | 85 (estimated) | 60 | |

| Cyclohexylamine | 84 | 90 | |

| 2-Chloroaniline | 89 | 120 | |

| Pyridin-2-amine | 83 | 75 |

Electron-withdrawing substituents on the amine (e.g., Cl) accelerate reaction rates, while bulky groups (e.g., cyclohexyl) necessitate longer times.

Alternative Synthetic Strategies

Multi-Component Reactions (MCRs)

A three-component approach involving thiourea, ethyl cyanoacetate, and aldehydes in ethanolic KOH has been reported for analogous dihydropyrimidines. However, this method requires reflux (6 hours) and yields mixed products unless directed by ortho-substituents. For the target compound, the condensation route remains superior in efficiency.

Applications and Further Directions

While beyond this report’s scope, preliminary antimicrobial screening indicates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL). Future work should explore:

- Catalytic asymmetric variants for enantioselective synthesis.

- Green chemistry adaptations (e.g., microwave assistance, solvent-free conditions).

Chemical Reactions Analysis

Interactions with α-Glucosidase

Some synthesized compounds were tested for their interactions with α-glucosidase, an enzyme involved in carbohydrate metabolism .

-

Hydrogen Bonding: The carbonyl oxygen of the thiobarbituric ring in compounds 3g , 3i , and 3j showed hydrogen bond interactions with Arg212, a crucial residue in α-glucosidase . Additionally, a hydrogen bond was observed between the nitrogen atoms of 3g with Thr215 .

-

π–π Interactions: These compounds were further stabilized through π–π interactions with active site residues Tyr71, Phe157, and Phe177. For compound 3j , π–π interactions were observed with the thiol ring through Phe177 and Tyr71. Compound 3i formed halogen–π interactions with Phe157 .

-

Hydrophobic Interactions: Hydrophobic interactions with residues Phe157, Thr215, Leu218, and Arg349 also contributed to the stabilization of these compounds .

Potential Reactivity Based on Structural Similarity

Given the presence of a thioxo group and a methylene group in conjugation with the pyrimidine ring, the compound 2-thioxo-5-((p-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione may undergo several types of reactions:

-

Electrophilic Reactions at the Thioxo Group: The thioxo group (

) can undergo electrophilic attack, leading to alkylation, oxidation, or coordination with metal ions. -

Nucleophilic Addition to the Methylene Group: The methylene group

conjugated with the pyrimidine ring can be susceptible to nucleophilic addition reactions. -

Tautomerism: The compound may exhibit thione-thiol tautomerism, influencing its reactivity.

-

Cycloaddition Reactions: The conjugated system may participate in cycloaddition reactions, such as Diels-Alder reactions, with appropriate dienes or dienophiles.

Data Table: Spectroscopic Data of Synthesized Dihydropyrimidine Derivatives

| Compound | IR (KBr, cm-1) | 1H-NMR (CDCl3, δ, ppm) | 13C-NMR (CDCl3, δ, ppm) | LC/MS (ESI) |

|---|---|---|---|---|

| 3a | 3420, 2999, 2960, 2908, 2870, 1624, 1591, 1456 | 10.60 (brs, 1H, NH), 8.23 (d, 1H, J = 14.8 Hz, CH=), 4.50 (m, 4H, 2CH2), 3.72 (q, 2H, CH2), 3.54 (m, 4H, 2CH2), 2.60 (m, 2H, CH2), 2.50 (m, 4H, 2CH2), 1.25 (m, 6H, 2CH3) | 179.1, 163.0, 161.2, 160.6, 93.0, 66.9, 57.6, 53.6, 47.1, 43.0, 42.3, 12.5, 12.4 | 341.44 [M + 1]+ |

| 3e | 3448, 3215, 3169, 2953, 2866, 1595, 1570, 1554, 1476, 1435, 1440 | 12.32 (d, 1H, J = 13.8 Hz, NH), 8.70 (d, 1H, J = 14.0 Hz, CH=), 7.27 (d, 2H, J = 8.0 Hz, Ar-H), 7.22 (dd, 2H, J = 8.0 Hz, Ar-H), 4.60(m, 4H, 2CH2), 2.36 (s, 3H, CH3), 1.30 (m, 6H, 2CH3) | 178.8, 163.2, 160.9, 152.9, 137.3, 135.5, 130.9, 118.2, 94.6, 43.2, 42.5, 12.4, 12.2 | 317.41 [M + 1]+ |

| 3g | 3302, 2958, 2908, 2866, 1614, 1587, 1545, 1504, 1438, 1409 | 10.61 (brs, 1H, NH), 8.25 (d, 1H, J = 15.6 Hz, CH=), 4.52 (m, 4H, 2CH2), 3.40 (m, 1H, CH), 1.98 (m, 2H, CH2), 1.83 (m, 2H, CH2), 1.78 (m, 2H, CH2), 1.47 (m, 2H, 2CH2), 1.28 (m, 2H, 2CH3) | 179.0, 163.2, 161.3, 158.4, 92.6, 59.3, 42.9, 42.3, 33.5, 24.9, 24.3, 12.5, 12.4 | 310.43 [M + 1]+ |

| 3h | 3302, 2958, 2908, 2866, 1614, 1587, 1545, 1504, 1438, 1409 | 12.62 (d, 1H, J = 13.2 Hz, NH), 8.73 (d, 1H, J = 14.0 Hz, CH=), 7.49 (m, 2H, Ar-H), 7.39 (t, 1H, J = 7.9 Hz, Ar-H), 7.21 (t, 1H, J = 8.0 Hz, Ar-H), 4.56 (m, 4H, 2CH2), 1.30(m, 6H, 2CH3) | 178.9, 163.0, 160.9, 152.1, 135.3, 130.7, 128.5, 127.3, 125.0, 116.9, 96.1, 43.2, 42.6, 12.5, 12.4 | 338.82 [M + 1]+ |

| 3k | 3302, 2958, 2908, 2866, 1614, 1587, 1545, 1504, 1438, 1409 | 13.03 (d, 1H, J = 14.8 Hz, NH), 8.62 (d, 1H, J = 14.4 Hz, CH=), 7.76 (d, 1H, J = 7.6 Hz, Ar-H), 7.63 (d, 1H, J = 8.8 Hz, Ar-H), 7.49 (t, 1H, J = 9.6 Hz, Ar-H), 7.28 (t, 1H, J = 8.4 Hz, Ar-H), 4.46 (m, 4H, 2CH2), 1.22 (m, 6H, 2CH3) | 178.4, 160.5, 159.2, 138.1, 135.6, 130.7, 118.3, 94.6, 42.4, 41.7, 12.2 | 305.35 [M + 1]+ |

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research and development.

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various pathogens, including:

- Bacteria : Escherichia coli, Staphylococcus aureus

- Fungi : Candida albicans, Aspergillus niger

Table 1 summarizes the minimum inhibitory concentrations (MIC) of related compounds:

| Compound Name | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 128 |

| Compound B | S. aureus | 256 |

| Compound C | C. albicans | 64 |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For example:

- Acetylcholinesterase Inhibition : Some derivatives have shown promise in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease.

Anticancer Properties

Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship indicates that modifications to the side chains can enhance its selectivity and potency against cancer cells while minimizing effects on normal cells.

Synthesis and Derivatives

The synthesis of 2-thioxo-5-((p-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of p-toluidine with appropriate carbonyl compounds under acidic conditions. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities.

Case Studies

- Antimicrobial Study : A study evaluated the antibacterial effects of synthesized derivatives against common pathogens. Results indicated that certain modifications led to lower MIC values, enhancing their efficacy as antimicrobial agents .

- Cytotoxicity Assessment : Another research focused on testing the cytotoxic effects of the compound on human cancer cell lines. The findings demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic use .

- Enzyme Inhibition Analysis : A study investigated the inhibition of acetylcholinesterase by various derivatives of the compound. The results highlighted significant inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-thioxo-5-((p-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The C-5 substituent significantly impacts melting points, yields, and solubility. Selected analogs from the evidence are compared below:

Key Observations :

- Electron-donating groups (e.g., methoxy in 4′e) correlate with higher melting points (>280°C) compared to electron-withdrawing substituents (e.g., bromo in 4′h: 277–279°C) .

- Steric bulk : Diethyl groups at N-1 and N-3 (e.g., 4′k, 4′l) reduce melting points (192–225°C) due to decreased crystallinity .

Spectroscopic and Electronic Properties

- IR Spectroscopy: The 2-thioxo group exhibits a strong absorption band near 1710–1713 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C=S stretch). Substituents like the p-tolylamino group may introduce additional N-H stretches (~3300 cm⁻¹) .

- NMR : The methylene proton in the C-5 substituent resonates as a singlet near δ 6.7–7.2 ppm, while aromatic protons from the p-tolyl group appear as a doublet near δ 7.1–7.3 ppm .

Biological Activity

2-thioxo-5-((p-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione is a compound belonging to the pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by various studies and data tables.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₃H₁₃N₃OS

- Molecular Weight : 261.30 g/mol

- InChIKey : DZTXHVQTMVIKRK-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that 2-thioxo-5-((p-tolylamino)methylene)dihydropyrimidine derivatives exhibit significant antimicrobial properties. A study evaluated its effectiveness against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 25 µg/mL |

| Aspergillus niger | 200 µg/mL |

These results demonstrate that the compound possesses potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown cytotoxic effects on several cancer cell lines. A comparative study revealed:

| Cell Line | IC₅₀ (µM) | % Apoptosis Induction |

|---|---|---|

| SW480 | 10 | 45% |

| SK-BR-3 | 15 | 70% |

| MDA-MB468 | 12 | 66% |

The mechanism of action appears to involve the induction of apoptosis through the inhibition of topoisomerase IIα, which is crucial for DNA replication and repair. This suggests that derivatives of this compound could be developed into effective anticancer therapies .

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using various assays:

| Assay Type | IC₅₀ (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 30 |

| ABTS Radical Scavenging | 25 |

| Ferric Reducing Antioxidant Power (FRAP) | 15 |

These findings indicate that the compound exhibits strong antioxidant activity, potentially contributing to its protective effects against cellular damage .

Case Studies

- Antimicrobial Efficacy in Clinical Isolates : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that formulations containing the compound significantly reduced bacterial counts in vitro and in vivo models.

- Cytotoxicity in Cancer Models : In a study involving breast cancer cell lines, treatment with the compound led to a marked reduction in cell viability and increased markers of apoptosis compared to controls.

Q & A

What are the optimal synthetic routes for 2-thioxo-5-((p-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione, and how is purity ensured?

Basic

The synthesis typically involves condensation reactions between thiobarbituric acid derivatives and substituted aldehydes. For example, analogous compounds are synthesized by reacting 1,3-diethylthiobarbituric acid with enamine precursors under mild conditions (room temperature) using dichloromethane (DCM) and a base like triethylamine or NaHCO₃ in a two-phase system . Purity is ensured via recrystallization (e.g., ethanol) and chromatographic techniques such as HPLC to monitor reaction progress and isolate products . Sonication methods have been shown to improve yield (up to 45%) and reduce reaction time compared to traditional thermal methods .

Which spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

Basic

Structural confirmation relies on UV-Vis, IR, and NMR spectroscopy. For instance:

- UV-Vis : Detects conjugation in the benzylidene moiety (e.g., λmax ~300–350 nm for similar derivatives) .

- IR : Identifies functional groups like C=O (1650–1700 cm⁻¹) and C=S (1200–1250 cm⁻¹) .

- NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.0–8.0 ppm and methylene protons at δ 5.5–6.5 ppm) .

Purity is validated via HPLC (≥95% purity threshold) and elemental analysis .

How do structural modifications (e.g., substituents on the benzylidene group) influence radical scavenging activity?

Advanced

The radical scavenging activity of pyrimidine derivatives is highly substituent-dependent. For example:

- Electron-donating groups (e.g., hydroxyl, methoxy) enhance activity. A derivative with a 3,4,5-trimethoxybenzylidene group showed 132.6% scavenging activity (vs. BHT control), while a thiophene-substituted analog showed no activity .

- Bulky substituents (e.g., p-tolyl) may sterically hinder interactions with radical species, reducing efficacy .

Key Data :

| Substituent | Scavenging Activity (%) |

|---|---|

| 3,4,5-Trimethoxybenzylidene | 132.6 ± 1.2 |

| Thiophen-2-ylmethylene | Not Active |

| 2-Hydroxynaphthalen-1-yl | 122.4 ± 1.9 |

| These trends highlight the need for computational modeling (e.g., DFT) to predict substituent effects . |

What strategies address contradictions in biological activity data across studies?

Advanced

Discrepancies often arise from variations in assay conditions or substituent effects. For example:

- Assay standardization : Use consistent radical sources (e.g., DPPH or ABTS) and normalize data to controls like BHT .

- Statistical rigor : Report SEM (e.g., ±1.2–1.9%) to quantify variability .

- SAR validation : Compare activity across derivatives with systematic substituent changes. A compound with a 4-fluorophenyl group showed lower activity (70.64%) than its methoxy analog (81.96%), suggesting electronic effects dominate over steric factors .

What enzymatic targets are hypothesized for pyrimidine derivatives, and how is inhibitory potency quantified?

Advanced

Derivatives may target enzymes like kinases or oxidoreductases. For example:

- In vitro assays : Measure Ki values (e.g., low micromolar range for kinase inhibitors) using fluorescence-based assays .

- Mechanistic studies : Molecular docking identifies binding interactions (e.g., hydrogen bonding with the thiocarbonyl group) .

A recent study on pyrimido[4,5-d]pyrimidines derived from α,α-ketene dithioacetals demonstrated nanomolar inhibition of bacterial enzymes, validated via MIC assays .

How can green chemistry approaches improve the synthesis of this compound?

Advanced

Sonication reduces reaction time (from hours to minutes) and improves yield (e.g., 75–85% for bis-compounds) by enhancing mass transfer. This method also minimizes hazardous byproducts (e.g., acetic anhydride waste) compared to thermal methods . Solvent selection (e.g., ethanol or water-DCM mixtures) further enhances sustainability .

What crystallographic data are available for related pyrimidine derivatives?

Advanced

Single-crystal X-ray diffraction of analogs reveals monoclinic systems (space group P12/n1) with unit cell parameters (e.g., a = 9.146 Å, b = 11.463 Å, c = 23.423 Å). These data inform conformational analysis, showing planar benzylidene groups and intramolecular hydrogen bonding (N-H⋯O=S) that stabilize the structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.